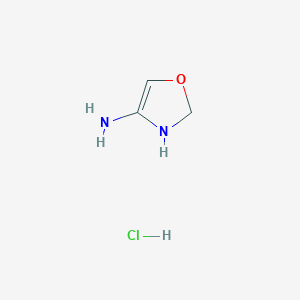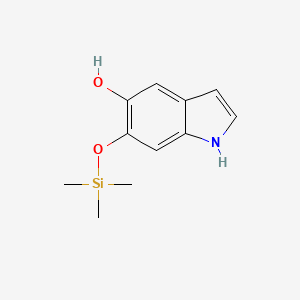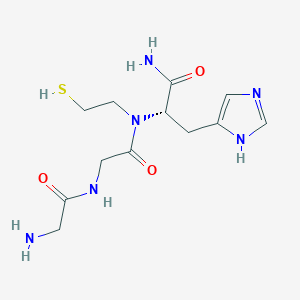
(S)-2-(2-(2-Aminoacetamido)-N-(2-mercaptoethyl)acetamido)-3-(1H-imidazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-(2-Aminoacetamido)-N-(2-mercaptoethyl)acetamido)-3-(1H-imidazol-4-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an amino group, a mercapto group, and an imidazole ring, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-(2-Aminoacetamido)-N-(2-mercaptoethyl)acetamido)-3-(1H-imidazol-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the aminoacetamido intermediate: This step involves the reaction of glycine with an appropriate protecting group to form a protected amino acid derivative.
Introduction of the mercaptoethyl group: The protected amino acid derivative is then reacted with a mercaptoethylamine derivative under suitable conditions to introduce the mercaptoethyl group.
Coupling with the imidazole ring: The final step involves the coupling of the intermediate with an imidazole derivative to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfide bonds.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The amino and mercapto groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-(2-Aminoacetamido)-N-(2-mercaptoethyl)acetamido)-3-(1H-imidazol-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-(2-(2-Aminoacetamido)-N-(2-mercaptoethyl)acetamido)-3-(1H-imidazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The mercapto group can form covalent bonds with thiol groups in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Vergleich Mit ähnlichen Verbindungen
(S)-2-(2-(2-Aminoacetamido)-N-(2-hydroxyethyl)acetamido)-3-(1H-imidazol-4-yl)propanamide: Similar structure but with a hydroxyethyl group instead of a mercaptoethyl group.
(S)-2-(2-(2-Aminoacetamido)-N-(2-methylthioethyl)acetamido)-3-(1H-imidazol-4-yl)propanamide: Similar structure but with a methylthioethyl group instead of a mercaptoethyl group.
Uniqueness: The presence of the mercaptoethyl group in (S)-2-(2-(2-Aminoacetamido)-N-(2-mercaptoethyl)acetamido)-3-(1H-imidazol-4-yl)propanamide imparts unique reactivity, particularly in forming disulfide bonds and interacting with thiol groups in proteins. This makes it distinct from similar compounds with different substituents.
Eigenschaften
Molekularformel |
C12H20N6O3S |
|---|---|
Molekulargewicht |
328.39 g/mol |
IUPAC-Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-sulfanylethyl)amino]-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C12H20N6O3S/c13-4-10(19)16-6-11(20)18(1-2-22)9(12(14)21)3-8-5-15-7-17-8/h5,7,9,22H,1-4,6,13H2,(H2,14,21)(H,15,17)(H,16,19)/t9-/m0/s1 |
InChI-Schlüssel |
QKHZTLIMHMGTTE-VIFPVBQESA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N)N(CCS)C(=O)CNC(=O)CN |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)N)N(CCS)C(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


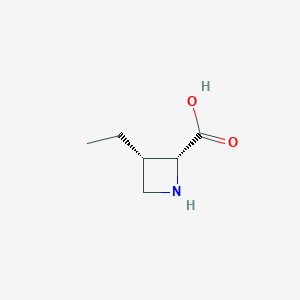
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)
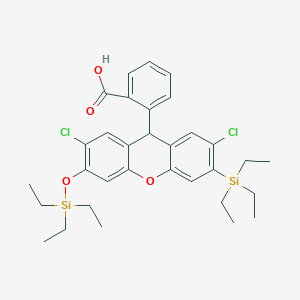


![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
![9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12939138.png)
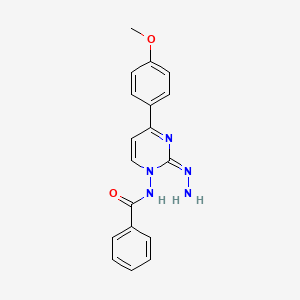
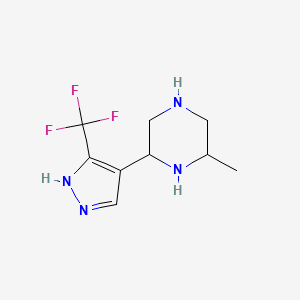
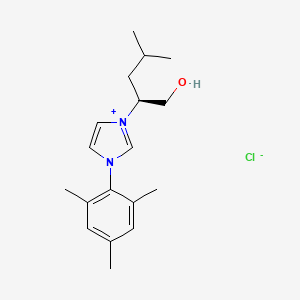
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B12939172.png)

